molecular formula C26H18N4 B12823575 1,3-Di([2,2'-bipyridin]-6-yl)benzene CAS No. 138336-94-4

1,3-Di([2,2'-bipyridin]-6-yl)benzene

Cat. No.: B12823575
CAS No.: 138336-94-4
M. Wt: 386.4 g/mol
InChI Key: QGFLKGNSSRPTRD-UHFFFAOYSA-N
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Description

1,3-Di([2,2’-bipyridin]-6-yl)benzene is an aromatic compound that features a benzene ring substituted with two 2,2’-bipyridine groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di([2,2’-bipyridin]-6-yl)benzene typically involves the use of cross-coupling reactions. One common method is the Stille cross-coupling reaction, which involves the reaction of 3-bromo-1,2,4-triazines with 2,2’-bipyridine derivatives in the presence of a palladium catalyst . Another approach is the Suzuki coupling reaction, which also employs palladium catalysts and involves the reaction of boronic acids with halogenated bipyridine derivatives .

Industrial Production Methods

While specific industrial production methods for 1,3-Di([2,2’-bipyridin]-6-yl)benzene are not well-documented, the general principles of large-scale organic synthesis apply. These methods typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Di([2,2’-bipyridin]-6-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, EAS reactions can yield halogenated or nitrated derivatives of 1,3-Di([2,2’-bipyridin]-6-yl)benzene .

Mechanism of Action

The mechanism of action of 1,3-Di([2,2’-bipyridin]-6-yl)benzene primarily involves its ability to coordinate with metal ions. The bipyridine groups act as chelating ligands, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, redox reactions, and electronic transitions, depending on the nature of the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di([2,2’-bipyridin]-6-yl)benzene is unique due to the presence of bipyridine groups, which provide enhanced coordination capabilities and electronic properties compared to simple pyridine derivatives. This makes it particularly valuable in applications requiring strong metal-ligand interactions and specific electronic characteristics .

Properties

CAS No.

138336-94-4

Molecular Formula

C26H18N4

Molecular Weight

386.4 g/mol

IUPAC Name

2-pyridin-2-yl-6-[3-(6-pyridin-2-ylpyridin-2-yl)phenyl]pyridine

InChI

InChI=1S/C26H18N4/c1-3-16-27-23(10-1)25-14-6-12-21(29-25)19-8-5-9-20(18-19)22-13-7-15-26(30-22)24-11-2-4-17-28-24/h1-18H

InChI Key

QGFLKGNSSRPTRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)C3=CC(=CC=C3)C4=NC(=CC=C4)C5=CC=CC=N5

Origin of Product

United States

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